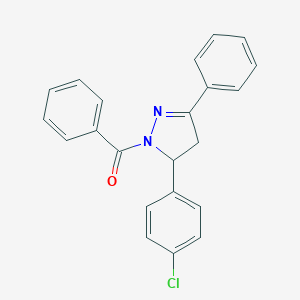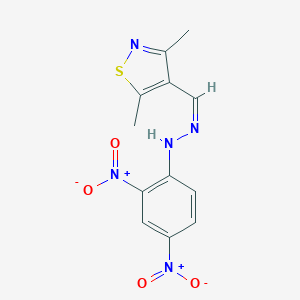![molecular formula C23H12ClNS B327351 13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene](/img/structure/B327351.png)
13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a chlorine atom attached to a fused ring system that includes benzene, naphthalene, thiophene, and quinoline units
準備方法
The synthesis of 6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of chlorinated aromatic compounds and thiophene derivatives, followed by cyclization using strong acids or bases as catalysts. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents and conditions.
科学的研究の応用
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
6-Chlorobenzo[h]naphtho[1’,2’:4,5]thieno[2,3-c]quinoline can be compared with other similar compounds, such as:
Benzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline: Lacks the chlorine atom, which may affect its reactivity and applications.
6-Bromobenzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
6-Fluorobenzo[h]naphtho[1’,2’4,5]thieno[2,3-c]quinoline:
特性
分子式 |
C23H12ClNS |
|---|---|
分子量 |
369.9 g/mol |
IUPAC名 |
13-chloro-15-thia-12-azahexacyclo[12.11.0.02,11.05,10.016,25.019,24]pentacosa-1,3,5,7,9,11,13,16(25),17,19,21,23-dodecaene |
InChI |
InChI=1S/C23H12ClNS/c24-23-22-20(17-11-9-14-6-2-4-8-16(14)21(17)25-23)19-15-7-3-1-5-13(15)10-12-18(19)26-22/h1-12H |
InChIキー |
VYPBWWITOPVAGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC6=CC=CC=C6C5=NC(=C4S3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC6=CC=CC=C6C5=NC(=C4S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)

![1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327274.png)
![2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327276.png)
![1-Cyclohexyl-5-[2-(2-methoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327277.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B327278.png)






![[(2R,3R,4S,5S,6R)-2,3,5-triacetyloxy-6-[acetyloxy-[(2R,3R,4R)-4-methyl-3-nitro-7-oxo-1,5,6-triphenyl-2-bicyclo[2.2.1]hept-5-enyl]methyl]oxan-4-yl] acetate](/img/structure/B327290.png)

